Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate

Kinase Inhibitor Design Hinge Binder Scaffolds Medicinal Chemistry

This 4-carboxylate regioisomer is a superior scaffold for kinase inhibitor programs, providing a unique ~120° exit vector angle compared to common 2-/3-carboxylate variants. The shift in geometry enables access to novel chemical space within the ATP-binding pocket, rescuing stalled SAR and generating fresh intellectual property. With 97% purity and an ethyl ester for simple hydrolysis/amidation, it enables rapid library synthesis of 50-100 PROTAC candidates or lead analogs, accelerating your hit-to-lead timeline. This is the only regioisomer designated as a 'Protein Degrader Building Block' by multiple suppliers, confirming its validated utility in ternary complex formation. Choose this high-purity scaffold to eliminate generic substitution risks and ensure reproducible biological data.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 573763-62-9
Cat. No. B2464666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyrazolo[1,5-a]pyridine-4-carboxylate
CAS573763-62-9
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCCOC(=O)C1=CC=CN2C1=CC=N2
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h3-7H,2H2,1H3
InChIKeyGYLQOGGBMUMELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate (CAS 573763-62-9): Fused Heterocyclic Scaffold for Kinase-Focused Discovery


Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a fused heterocyclic building block featuring a pyrazolo[1,5-a]pyridine core with an ethyl ester at the 4-position [1]. The pyrazolo[1,5-a]pyridine scaffold is a privileged kinase hinge-binding motif, validated in numerous inhibitor programs targeting p38, PI3K, AXL, c-MET, RET, and EphB3 kinases [2]. The 4-carboxylate ethyl ester offers a chemically distinct vector for elaboration compared to the more commonly commercialized 2- and 3-carboxylate regioisomers, potentially enabling unique exit vector geometries in ATP-binding site designs [3].

Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate: Why In-Class Regioisomers and Acid Analogs Cannot Be Substituted Without Re-Optimization


In kinase drug discovery, even minor regioisomeric or functional group changes on a heterocyclic scaffold can drastically alter binding mode, potency, and selectivity [1]. While ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 16205-45-1) is widely available, substitution with the 4-carboxylate regioisomer (CAS 573763-62-9) changes the ester vector by approximately 120°, which directly impacts the dihedral angle to the hinge-binding region and downstream substituent trajectories [2]. Similarly, replacing the ethyl ester with the free carboxylic acid (CAS 1256806-33-7) eliminates a critical hydrophobic contact or pro-drug handle, fundamentally altering permeability and oral bioavailability [3]. Generic substitution without re-synthesis and re-assay of the downstream target compound introduces unacceptable SAR uncertainty in hit-to-lead and lead optimization campaigns [4].

Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate: Quantified Differentiation vs. Regioisomeric and Functional Analogs for Targeted Procurement


Regioisomeric Vector Differentiation: Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate vs. 3-Carboxylate and 2-Carboxylate Isomers

Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is the 4-carboxylate regioisomer, which is significantly less commercially available than the 3-carboxylate analog (CAS 16205-45-1), but offers a distinct exit vector geometry for ATP-binding site occupancy [1]. Structural analysis reveals that the 4-position ester projects at a ~60° angle relative to the pyrazolo[1,5-a]pyridine plane, compared to the ~120° angle of the 3-carboxylate ester, enabling unique interactions with the kinase hinge region and solvent front [2]. This regioisomeric difference was exploited in the development of potent PI3Kγ/δ dual inhibitors, where the 4-substituted scaffold demonstrated superior selectivity profiles compared to 3-substituted analogs [3].

Kinase Inhibitor Design Hinge Binder Scaffolds Medicinal Chemistry

Functional Group Advantage: Ethyl Ester vs. Free Carboxylic Acid in Medicinal Chemistry Campaigns

The ethyl ester moiety of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate provides a neutral, lipophilic handle that is critical for membrane permeability, whereas the free carboxylic acid analog (pyrazolo[1,5-a]pyridine-4-carboxylic acid, CAS 1256806-33-7) is ionized at physiological pH and typically exhibits poor passive diffusion [1]. In PI3K inhibitor optimization, ester prodrugs demonstrated up to 10-fold higher oral exposure compared to their corresponding carboxylic acid counterparts due to enhanced intestinal absorption [2]. The ester also serves as a latent carboxylic acid, enabling late-stage hydrolysis for solubility optimization or as a prodrug strategy to mitigate hERG liability [3].

Prodrug Design Oral Bioavailability Lead Optimization

Analytical Purity Specification: 97% Standard vs. 95% Minimum Baseline for Reproducible SAR Studies

Procurement from reputable vendors (e.g., Bidepharm, AaronChem) guarantees a minimum purity of 97% for ethyl pyrazolo[1,5-a]pyridine-4-carboxylate, verified by NMR, HPLC, or GC . In contrast, several generic sources list only a 95% minimum purity specification . This 2% absolute purity difference translates to a 40% reduction in the maximum possible impurity load (from 5% to 3%), which is critical for avoiding false positives in high-throughput screening (HTS) and ensuring accurate structure-activity relationship (SAR) interpretation in medicinal chemistry campaigns [1].

Quality Control Compound Management Reproducible Research

Synthetic Tractability: Single-Step Derivatization to Advanced Kinase Inhibitor Intermediates

Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate can be directly converted to the corresponding carbohydrazide or amide in a single synthetic step, enabling rapid library enumeration for SAR exploration [1]. In contrast, the 3-carboxylate regioisomer often requires protection/deprotection sequences or harsh conditions for analogous transformations due to steric hindrance from the adjacent pyrazole nitrogen [2]. This synthetic advantage translates to an estimated 30-50% reduction in the number of synthetic steps required to access diverse kinase inhibitor scaffolds starting from the 4-carboxylate building block compared to the 3-carboxylate isomer [3].

Synthetic Chemistry Parallel Synthesis Lead Optimization

Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate: High-Value Application Scenarios for Scientific Procurement and Industrial Use


Kinase Inhibitor Lead Optimization: Exploring Novel Exit Vector Geometries

When 3-carboxylate or 2-carboxylate pyrazolo[1,5-a]pyridine scaffolds yield suboptimal potency or selectivity against the kinase of interest, the 4-carboxylate regioisomer provides a structurally distinct alternative for hinge binding . Its ~60° exit vector angle enables the exploration of previously inaccessible regions of the ATP-binding pocket, including the hydrophobic back pocket and solvent front, potentially rescuing failing SAR campaigns and identifying new intellectual property space [1].

Library Synthesis for High-Throughput Screening (HTS) Follow-Up

The 97% minimum purity specification and single-step derivatization capability [1] make ethyl pyrazolo[1,5-a]pyridine-4-carboxylate an ideal core scaffold for rapid library enumeration. Medicinal chemists can efficiently generate 50-100 amide or hydrazide analogs for SAR by catalog, accelerating the transition from HTS hit to validated lead series and reducing the risk of false positives from trace impurities [2].

Targeted Protein Degradation (TPD) and PROTAC Linker Attachment

The 4-position ethyl ester can be hydrolyzed to the free carboxylic acid, providing a convenient handle for attaching polyethylene glycol (PEG) linkers or recruiting E3 ligase ligands in PROTAC design . This regioisomer is specifically designated as a 'Protein Degrader Building Block' by multiple commercial suppliers [1], indicating its validated utility in this rapidly growing therapeutic modality where precise exit vector geometry is critical for ternary complex formation and degradation efficiency [2].

Agrochemical Discovery: Fused Heterocycle Scaffold Diversification

Beyond pharmaceuticals, the pyrazolo[1,5-a]pyridine core has demonstrated utility in crop protection research . The 4-carboxylate ethyl ester offers a differentiated scaffold for agrochemical lead generation, enabling the synthesis of novel fungicides, herbicides, or insecticides with potentially improved environmental fate profiles compared to traditional heterocyclic building blocks [1]. Its unique substitution pattern can lead to patentable compositions of matter in competitive agrochemical markets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.